Cas no 539810-84-9 (2-((5-[(3-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE)

2-((5-[(3-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE structure
539810-84-9 structure
Product Name:2-((5-[(3-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
CAS No:539810-84-9
MF:C25H23N7O3S
MW:501.560222864151
CID:2199096
PubChem ID:3861286
Update Time:2025-04-21

2-((5-[(3-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE Chemical and Physical Properties

Names and Identifiers

    • 2-((5-[(3-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE
    • 2-((5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-N-(2,5-DIMETHOXYPHENYL)ACETAMIDE
    • STL186104
    • 2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
    • 644-671-3
    • AKOS016360840
    • 2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
    • 539810-84-9
    • Salor-int l444812-1ea
    • 2-{[5-(1H-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
    • Inchi: 1S/C25H23N7O3S/c1-34-18-12-13-22(35-2)20(14-18)26-24(33)16-36-25-29-28-23(32(25)17-8-4-3-5-9-17)15-31-21-11-7-6-10-19(21)27-30-31/h3-14H,15-16H2,1-2H3,(H,26,33)
    • InChI Key: RCZNBYZLWHSZNG-UHFFFAOYSA-N
    • SMILES: S(CC(NC1C=C(C=CC=1OC)OC)=O)C1=NN=C(CN2C3C=CC=CC=3N=N2)N1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 501.15830879Da
  • Monoisotopic Mass: 501.15830879Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 9
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 134Ų

2-((5-[(3-CHLORO-2-METHYLANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE Related Literature

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